molecular formula C13H23Cl2N3O3S B13344521 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B13344521
M. Wt: 372.3 g/mol
InChI Key: JATVPHHAWLIFAX-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H23Cl2N3O3S. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride apart is its specific sulfonyl group, which imparts unique chemical properties and biological activities. This makes it particularly valuable in research focused on sulfonamide chemistry and its applications .

Biological Activity

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride, also known by its CAS number 1365836-76-5, is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C13H23Cl2N3O3S
  • Molecular Weight : 372.31 g/mol
  • Purity : Typically around 95%
  • Melting Point : 121 - 123 °C

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is structurally related to piperazine derivatives, which are known for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Mechanisms

  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases like Alzheimer's .
  • Lipoxygenase Inhibition : Research indicates that compounds related to this structure can inhibit lipoxygenases (LOXs), enzymes involved in inflammatory responses, suggesting potential anti-inflammatory effects .

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Acetylcholinesterase InhibitionPotential treatment for Alzheimer's disease
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against neurodegeneration

Case Studies and Research Findings

  • Neuroprotective Effects : In a study focusing on piperazine derivatives, compounds similar to 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine were evaluated for their neuroprotective effects against oxidative stress in neuronal cells. Results indicated significant protection against cell death, suggesting potential applications in neurodegenerative disorders .
  • Inflammation Models : Another study investigated the anti-inflammatory properties of related compounds in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and pain responses, supporting the hypothesis that this class of compounds could be beneficial in treating inflammatory diseases .

Properties

Molecular Formula

C13H23Cl2N3O3S

Molecular Weight

372.3 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H21N3O3S.2ClH/c1-19-12-2-4-13(5-3-12)20(17,18)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11,14H2,1H3;2*1H

InChI Key

JATVPHHAWLIFAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN.Cl.Cl

Origin of Product

United States

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